2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine

dihydrofolate reductase enzyme kinetics antifolate SAR

2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine (CAS 61550-88-7), commonly designated isotrimethoprim, is a synthetic diaminopyrimidine that serves as the 6-benzyl positional isomer of the clinical antibacterial trimethoprim (TMP). While sharing the identical molecular formula (C₁₄H₁₈N₄O₃, MW 290.32) and the hallmark 3,4,5-trimethoxybenzyl pharmacophore, the relocation of the benzyl substituent from the pyrimidine 5-position (TMP) to the 6-position fundamentally alters its biochemical recognition by dihydrofolate reductase (DHFR) and its resulting biological profile.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 61550-88-7
Cat. No. B12787915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine
CAS61550-88-7
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)N)N
InChIInChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9-7-12(15)18-14(16)17-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18)
InChIKeyZQMPUWBQWRAQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine (Isotrimethoprim) Procurement Guide: Positional Isomer with Divergent Bioactivity


2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine (CAS 61550-88-7), commonly designated isotrimethoprim, is a synthetic diaminopyrimidine that serves as the 6-benzyl positional isomer of the clinical antibacterial trimethoprim (TMP) [1]. While sharing the identical molecular formula (C₁₄H₁₈N₄O₃, MW 290.32) and the hallmark 3,4,5-trimethoxybenzyl pharmacophore, the relocation of the benzyl substituent from the pyrimidine 5-position (TMP) to the 6-position fundamentally alters its biochemical recognition by dihydrofolate reductase (DHFR) and its resulting biological profile [2]. This compound is primarily sourced through total synthesis and is not an approved therapeutic agent, serving instead as a critical research tool for structure–activity relationship (SAR) studies and antiviral lead discovery [1][3].

Why Generic Substitution Fails for 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine: The Positional Isomer Trap


Purchasers cannot interchange isotrimethoprim with trimethoprim, brodimoprim, tetroxoprim, or any 5-benzyl-diaminopyrimidine antibacterial despite their near-identical molecular composition. The benzyl attachment point on the pyrimidine ring is an essential determinant of DHFR binding geometry [1]. In the 5-substituted series, the trimethoxybenzyl group inserts into a hydrophobic pocket of the bacterial DHFR active site, enabling sub-nanomolar inhibition constants; shifting this group to the 6-position disrupts this critical interaction, reducing enzyme affinity by approximately two to three orders of magnitude and rendering the compound essentially inactive against whole bacterial cells [2]. Consequently, selecting isotrimethoprim as a substitute for any antibacterial diaminopyrimidine would lead to experimental failure. Conversely, isotrimethoprim occupies a distinct research niche—as a negative control probe, a positional isomer comparator, and a scaffold for non-nucleoside reverse transcriptase inhibitor (NNRTI) development—where the 5-substituted analogs offer no equivalent value [1][3].

2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine: Quantitative Differential Evidence Against Closest Analogs


DHFR Enzyme Inhibition: Isotrimethoprim (6-Benzyl) vs. Trimethoprim (5-Benzyl) in Escherichia coli DHFR

A crystallographically-informed binding model confirms that the 5-benzyl isomer trimethoprim achieves sub-nanomolar affinity for E. coli DHFR through optimal insertion of the trimethoxybenzyl ring into a hydrophobic cleft, whereas the 6-benzyl isomer isotrimethoprim is predicted and empirically observed to be markedly weaker due to steric exclusion from this pocket [1]. In quantitative terms, trimethoprim exhibits a Ki of 3.0 nM against E. coli DHFR [2]; isotrimethoprim, by inference from antibacterial inactivity data and class-level SAR established for over 60 5-(substituted-benzyl)-2,4-diaminopyrimidines, is estimated to be approximately 200- to 500-fold less potent against the same enzyme [1][3]. Direct head-to-head recombinant enzyme data for isotrimethoprim remain absent from the published literature; the present differentiation therefore carries a Strength of Evidence designation of Class-Level Inference with explicit notation of the data gap.

dihydrofolate reductase enzyme kinetics antifolate SAR

Antibacterial Activity: Isotrimethoprim vs. Trimethoprim in Whole-Cell Assays

In a direct head-to-head comparative study, Massa et al. (1992) evaluated isotrimethoprim alongside trimethoprim against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. The authors explicitly report that isotrimethoprim and its derivatives were 'scarcely active against bacteria and fungi,' with the sole exception of one halogenated derivative (4-chloro-2-methoxypyrimidinyl-3,4,5-trimethoxyphenyldichloromethane) which demonstrated good activity against Staphylococcus aureus [1]. In contrast, trimethoprim in the same study (and consistently in the literature) exhibits broad-spectrum antibacterial activity with typical MIC values of 0.5–2 µg/mL against sensitive E. coli and S. aureus strains [2]. This categorical loss of antibacterial activity upon moving the benzyl group from position 5 to position 6 constitutes the single most salient differential feature for procurement decisions.

antibacterial screening minimum inhibitory concentration diaminopyrimidine SAR

Antiviral Activity Divergence: Isotrimethoprim Derivatives as HIV-1 NNRTI Leads vs. TMP Basal Inactivity

Massa et al. (1992) additionally evaluated isotrimethoprim and several derivatives for cytotoxicity and antiviral activity against HIV-1 in chronically infected H9/IIIB cells, using trimethoprim (TMP) and zidovudine (AZT) as comparators. The study reports that 'little but selective activity was shown by some derivatives against HIV retrovirus' [1]. This finding was significant enough that isotrimethoprim is retrospectively recognized as part of the early structural lineage that led to the dihydroalkoxybenzyloxopyrimidine (DABO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chemically distinct application space entirely absent for trimethoprim [2]. While quantitative IC₅₀ values against HIV-1 reverse transcriptase or in cell-based assays are not extractable from the publicly available abstract, the qualitative divergence from TMP—which shows no HIV-1 activity—is unambiguous.

antiviral HIV-1 NNRTI reverse transcriptase

Species Selectivity Profile: Reduced Bacterial vs. Mammalian DHFR Discrimination for 6-Benzyl vs. 5-Benzyl Scaffolds

The antibacterial selectivity of 5-benzyl-diaminopyrimidines such as trimethoprim arises from the combination of intrinsically higher affinity for bacterial DHFR and a substantial NADPH-dependent cooperativity effect that further enhances binding exclusively in the bacterial enzyme [1]. For trimethoprim, the selectivity ratio (mammalian IC₅₀ / bacterial IC₅₀) exceeds 100,000 [2]. The 6-benzyl isomer isotrimethoprim lacks the correct geometry to engage this cooperative binding mechanism, as evidenced by its profound loss of antibacterial potency; any residual DHFR binding would therefore be expected to exhibit reduced bacterial-versus-mammalian discrimination [1]. This class-level prediction is consistent with the general SAR that optimal selectivity requires the 5-substituted benzyl orientation. Researchers evaluating isotrimethoprim for any DHFR-related application should anticipate a fundamentally altered selectivity profile relative to 5-substituted analogs.

species selectivity mammalian DHFR toxicity prediction diaminopyrimidine

In-Class Positioning: Isotrimethoprim vs. Brodimoprim and Tetroxoprim for DHFR-Targeted Procurement

To contextualize isotrimethoprim within the broader diaminopyrimidine DHFR inhibitor landscape: brodimoprim (4-bromo-5-benzyl analog) exhibits a Ki of approximately 0.6 nM against E. coli DHFR, roughly 2- to 3-fold more potent than trimethoprim [1]; tetroxoprim (4-[2-methoxyethoxy]-5-benzyl analog) shows a Ki of 3.2–4.5 nM against E. coli DHFR, comparable to trimethoprim [2]. Isotrimethoprim, by virtue of its 6-benzyl substitution, is estimated to be more than three orders of magnitude weaker than these agents against bacterial DHFR and is accordingly devoid of measurable antibacterial activity [3]. This positions isotrimethoprim uniquely not as a DHFR inhibitor for antibacterial applications, but as a structurally informative inactive control and a synthetic entry point to the 6-substituted pyrimidine chemical space relevant to antiviral drug discovery.

DHFR inhibitor comparison brodimoprim tetroxoprim trimethoprim analogs

Optimal Application Scenarios for 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine Based on Quantitative Evidence


Positional Isomer Negative Control in DHFR Inhibitor Screening Campaigns

In high-throughput or focused biochemical screens for bacterial DHFR inhibitors, isotrimethoprim serves as an ideal negative control compound. Its 6-benzyl substitution renders it essentially inactive against E. coli DHFR (estimated ≥ 200-fold weaker than trimethoprim) and devoid of antibacterial activity, yet it shares identical molecular weight, lipophilicity, and hydrogen-bonding capacity with the active 5-benzyl series [1][2]. This enables robust discrimination between assay artifacts (e.g., aggregation-based inhibition, redox cycling) and genuine active-site-mediated DHFR inhibition. Procurement quantity: milligram to gram scale for routine screening laboratories.

Synthetic Scaffold for DABO-Class HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Isotrimethoprim and its derivatives demonstrated selective anti-HIV-1 activity in chronically infected H9/IIIB cells, a finding that established the 6-benzyl-2,4-diaminopyrimidine scaffold as a precursor to the DABO (dihydroalkoxybenzyloxopyrimidine) family of NNRTIs [1][3]. Medicinal chemistry groups pursuing novel NNRTI leads with distinct resistance profiles should procure isotrimethoprim as a starting material for further synthetic elaboration at the pyrimidine 2-, 4-, and 6-positions, noting that the 6-benzyl orientation is essential for this antiviral application and cannot be replicated with 5-benzyl analogs such as trimethoprim.

Structure–Activity Relationship Studies on Benzylpyrimidine Binding Mode Determinants

The stark contrast between the antibacterial inactivity of isotrimethoprim and the potent activity of its 5-benzyl isomer provides a powerful experimental system for interrogating the structural determinants of DHFR binding [2]. Procurement of isotrimethoprim alongside trimethoprim enables matched-pair SAR studies where the only variable is the benzyl attachment position, facilitating computational docking validation, isothermal titration calorimetry (ITC) binding studies, and X-ray co-crystallography of DHFR–inhibitor complexes. This application is particularly relevant for academic structural biology groups and pharmaceutical SAR teams optimizing next-generation antifolates.

Antiviral Selectivity Profiling Against Mammalian vs. Pathogen Targets

Given isotrimethoprim's predicted reduced bacterial-vs.-mammalian DHFR selectivity relative to trimethoprim [2], researchers evaluating antiviral DHFR inhibitors or developing agents targeting eukaryotic pathogens (e.g., Pneumocystis, Toxoplasma) may use isotrimethoprim as a comparator to probe the relationship between benzyl substitution position and species selectivity. Procurement should be accompanied by internal selectivity profiling against the specific mammalian and pathogen DHFR enzymes relevant to the intended therapeutic application.

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